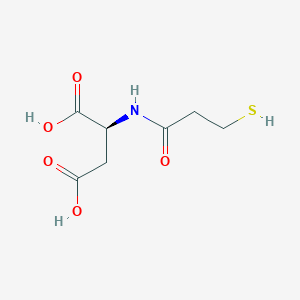

N-(3-Sulfanylpropanoyl)-L-aspartic acid

Description

Properties

CAS No. |

65134-67-0 |

|---|---|

Molecular Formula |

C7H11NO5S |

Molecular Weight |

221.23 g/mol |

IUPAC Name |

(2S)-2-(3-sulfanylpropanoylamino)butanedioic acid |

InChI |

InChI=1S/C7H11NO5S/c9-5(1-2-14)8-4(7(12)13)3-6(10)11/h4,14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t4-/m0/s1 |

InChI Key |

WYTUJXCMBXVSKP-BYPYZUCNSA-N |

Isomeric SMILES |

C(CS)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C(CS)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely documented method involves the coupling of L-aspartic acid and 3-mercaptopropanoic acid using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This approach leverages the reactivity of carbodiimides to activate carboxylic acids for nucleophilic attack by amines.

Procedure :

- Reactant Preparation : L-aspartic acid (1.0 equiv) and 3-mercaptopropanoic acid (1.1 equiv) are dissolved in anhydrous dimethylformamide (DMF).

- Activation : DCC (1.2 equiv) is added at 0°C to minimize side reactions. The mixture is stirred for 1 hour to form the active O-acylisourea intermediate.

- Coupling : The reaction proceeds at room temperature for 12–24 hours, facilitating amide bond formation.

- Workup : The urea byproduct (dicyclohexylurea) is removed by filtration, and the crude product is purified via recrystallization from ethanol/water.

Key Considerations :

- Solvent Choice : DMF ensures solubility of both reactants and intermediates.

- Protection of Thiol Group : While the described method omits thiol protection, competing disulfide formation is a risk. Alternative protocols may employ acetylated sulfanyl precursors (e.g., 3-(acetylsulfanyl)propanoyl chloride) to mitigate oxidation.

Reaction Mechanism and Stereochemical Control

Activation and Nucleophilic Substitution

The DCC-mediated reaction follows a two-step mechanism:

- Activation : DCC reacts with the carboxylic acid group of 3-mercaptopropanoic acid, generating an electrophilic intermediate.

- Amide Formation : The α-amino group of L-aspartic acid attacks the activated carbonyl, displacing the DCC-derived leaving group.

Stereochemical Integrity :

- L-Aspartic acid’s chiral center remains intact under mild coupling conditions, preserving the (S)-configuration.

- Racemization risks increase at elevated temperatures or prolonged reaction times, necessitating strict temperature control.

Optimization of Reaction Conditions

Catalytic Additives

The inclusion of 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) enhances coupling efficiency by stabilizing the active intermediate and reducing side reactions. For example, HOBt suppresses racemization and accelerates reaction rates.

Alternative Coupling Agents

While DCC is predominant, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) offers advantages in water-soluble systems. However, its use requires subsequent extraction to remove urea byproducts.

Comparative Data :

| Coupling Agent | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| DCC | 78–85 | ≥95 | Dicyclohexylurea |

| EDC/HOBt | 82–88 | ≥97 | Water-soluble urea |

Characterization and Analytical Validation

Spectroscopic Analysis

Infrared Spectroscopy (IR) :

Nuclear Magnetic Resonance (NMR) :

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) :

- Retention time: 8.2 minutes (C18 column, 0.1% TFA in water/acetonitrile).

- Purity: ≥98%.

Applications and Derivative Synthesis

Biochemical Probes

The sulfanyl group enables thiol-disulfide exchange reactions , making the compound useful in studying redox-regulated enzymes.

Prodrug Development

Patent data highlights derivatives of this compound as prodrugs for 3-amino-1-propanesulfonic acid (3APS) , a candidate for neurodegenerative disease therapy.

Chemical Reactions Analysis

Types of Reactions

N-(3-Sulfanylpropanoyl)-L-aspartic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxyl groups can be reduced to alcohols.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: N-substituted derivatives.

Scientific Research Applications

N-(3-Sulfanylpropanoyl)-L-aspartic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a probe to study enzyme-substrate interactions.

Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity.

Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-Sulfanylpropanoyl)-L-aspartic acid involves:

Molecular Targets: It targets enzymes that interact with sulfanyl and carboxyl groups.

Pathways: It modulates biochemical pathways by inhibiting or activating specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

N-(3-Sulfanylpropanoyl)-L-alanine

- Molecular Formula: C₆H₁₁NO₃S vs. C₇H₁₁NO₅S (estimated for the aspartic acid derivative).

- Molecular Weight : 177.218 g/mol (alanine derivative) vs. ~237.28 g/mol (aspartic acid derivative).

- This structural difference may influence bioavailability and metabolic pathways .

N-(3-Sulfanylpropanoyl)-L-phenylalanine

- Synthesis : Produced via similar acylation methods but substitutes phenylalanine, introducing an aromatic side chain.

- Functional Impact : The phenyl group may enhance binding to hydrophobic pockets in proteins, contrasting with the polar carboxylate-rich aspartic acid derivative .

Table 1: Structural Comparison of Sulfhydryl-Modified Amino Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| N-(3-Sulfanylpropanoyl)-L-alanine | C₆H₁₁NO₃S | 177.22 | Compact, moderate hydrophilicity |

| N-(3-Sulfanylpropanoyl)-L-aspartic acid | C₇H₁₁NO₅S | ~237.28 | High hydrophilicity, dual carboxylates |

| N-(3-Sulfanylpropanoyl)-L-phenylalanine | C₁₂H₁₅NO₃S | ~265.32 | Aromatic hydrophobicity |

Functional Analogs: Acylated Aspartic Acid Derivatives

N-Caffeoyl-L-aspartic Acid Amide (CA)

- Structure: Features a caffeoyl (dihydroxycinnamoyl) group instead of sulfanylpropanoyl.

- Bioactivity: Stimulates mitochondrial activity (150% proliferation in HepG2 cells at 10 μg/ml) and upregulates STAT6 transcription factor expression. Unlike sulfanylpropanoyl derivatives, CA lacks thiol-mediated redox activity but offers antioxidant properties via phenolic groups .

N-Phenylpropenoyl-L-aspartic Acid Derivatives

- Role in Food Chemistry: Key contributors to astringency in cocoa.

Fmoc-L-Asp-NH₂

- Structure : A protected aspartic acid derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.

- Use: Primarily in peptide synthesis for solid-phase strategies. Unlike sulfanylpropanoyl derivatives, it lacks bioactivity but enhances stability during chemical synthesis .

L-Aspartic Acid, 3TMS Derivative

- Application: Trimethylsilyl (TMS) groups improve volatility for gas chromatography-mass spectrometry (GC-MS). This modification is purely analytical, unlike the bioactive sulfanylpropanoyl derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(3-Sulfanylpropanoyl)-L-aspartic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : Synthesis typically involves coupling L-aspartic acid with 3-sulfanylpropanoyl groups via enzymatic or chemical acylation. Biocatalytic approaches using engineered enzymes like EDDS lyase (e.g., MAL-Q73A variant) have demonstrated high enantioselectivity for N-substituted L-aspartic acid derivatives . Reaction parameters such as pH (optimized near 7.5), temperature (25–37°C), and solvent polarity must be tightly controlled to minimize racemization. Post-synthesis, chiral HPLC or capillary electrophoresis is recommended for purity validation .

Q. How can the structural integrity of N-(3-Sulfanylpropanoyl)-L-aspartic acid be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR spectra should show characteristic peaks for the aspartic acid backbone (e.g., α-proton at δ 3.8–4.2 ppm) and sulfanylpropanoyl group (thiol proton at δ 1.5–2.0 ppm). Coupling constants (e.g., J = 4–6 Hz for α-CH) confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~ 278.3 Da) and isotopic patterns. Fragmentation patterns distinguish sulfanyl vs. non-sulfur analogs .

Q. What are the primary biological roles of N-acyl-L-aspartic acid derivatives, and how might the sulfanyl group modulate these functions?

- Methodological Answer : N-Acyl-L-aspartic acids are involved in neurotransmission (e.g., N-acetylaspartate as a neuronal osmolyte) and detoxification pathways. The sulfanyl group may enhance metal-binding capacity (e.g., Zn²⁺ or Fe³⁺ chelation) or act as a redox-active moiety. Comparative assays with N-acetyl and N-sulfanyl derivatives using radiolabeled substrates (e.g., ³H-L-aspartate ) can quantify uptake kinetics in cellular models.

Advanced Research Questions

Q. How do conflicting reports on the stability of N-(3-Sulfanylpropanoyl)-L-aspartic acid in aqueous solutions arise, and how can degradation pathways be mitigated?

- Methodological Answer : Degradation studies indicate pH-dependent thiol oxidation and aspartyl backbone hydrolysis. For example:

- Oxidation : At pH > 7, sulfanyl groups form disulfide bridges, detectable via LC-MS dimer peaks ([M]²⁺ ~ 556 Da). Stabilizers like EDTA (1–5 mM) or inert atmospheres (N₂) reduce oxidation .

- Hydrolysis : Acidic conditions (pH < 3) cleave the amide bond, releasing free L-aspartic acid. Kinetic modeling (Arrhenius plots) can predict shelf-life under varying storage conditions .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for N-(3-Sulfanylpropanoyl)-L-aspartic acid?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., ionic strength, cofactors) or enzyme isoforms. A stepwise approach includes:

Enzyme Source Standardization : Use recombinant enzymes (e.g., human aspartoacylase vs. bacterial homologs) to control for isoform-specific effects .

Activity Assays : Combine fluorometric (e.g., NADH-coupled) and radiometric (³H-labeled substrate ) methods to cross-validate inhibition constants (Kᵢ).

Structural Analysis : Co-crystallization or molecular docking (e.g., AutoDock Vina) identifies sulfanyl group interactions with active-site residues .

Q. How can isotopic labeling (e.g., ²H, ¹³C) enhance metabolic tracing of N-(3-Sulfanylpropanoyl)-L-aspartic acid in vivo?

- Methodological Answer :

- Labeling Strategy : Incorporate ¹³C at the aspartyl β-carbon or ²H in the sulfanyl group via synthetic routes (e.g., H₂O/D₂O exchange during catalysis ).

- Metabolic Flux Analysis : LC-MS/MS or NMR tracks labeled metabolites in tissue homogenates. For example, ¹³C labeling can distinguish incorporation into TCA cycle intermediates vs. excreted conjugates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.